molecular formula C24H21N3O10S3 B095031 2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]- CAS No. 117-44-2

2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-

Cat. No. B095031
CAS RN: 117-44-2
M. Wt: 607.6 g/mol
InChI Key: QEYCCMMMEKIJFH-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-, also known as Acid Orange 7 (AO7), is a synthetic dye that is widely used in various industries, including textiles, paper, and leather. AO7 is a type of azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) that gives it its characteristic color. However, the extensive use of AO7 has raised concerns about its potential environmental and health impacts. Therefore, researchers have been studying the synthesis, mechanism of action, and physiological effects of AO7 to better understand its properties and potential applications.

Mechanism Of Action

The mechanism of action of AO7 is not fully understood. However, it is believed that AO7 can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. AO7 can also generate reactive oxygen species (ROS) that can cause oxidative stress and damage to cells.

Biochemical And Physiological Effects

AO7 has been shown to have a wide range of biochemical and physiological effects. For example, AO7 can induce genotoxicity and mutagenicity in bacterial and mammalian cells. AO7 can also cause cytotoxicity and apoptosis in human liver cells. Additionally, AO7 can disrupt the endocrine system by interfering with hormone receptors and signaling pathways.

Advantages And Limitations For Lab Experiments

AO7 has several advantages for lab experiments. For example, AO7 is relatively stable and easy to handle, which makes it a convenient model compound for studying the properties and behavior of azo dyes. However, AO7 also has some limitations. For example, AO7 is highly water-soluble, which makes it difficult to study its adsorption and desorption behavior in soil and sediment systems.

Future Directions

There are several future directions for research on AO7. For example, researchers can study the degradation and removal of AO7 in wastewater treatment systems using advanced oxidation processes and bioremediation techniques. Researchers can also investigate the potential health impacts of AO7 on human and animal populations exposed to the dye through occupational or environmental exposure. Additionally, researchers can explore the use of AO7 as a therapeutic agent for cancer treatment, given its ability to induce apoptosis in cancer cells.
In conclusion, AO7 is a synthetic dye that has been extensively studied for its potential applications in various scientific fields. While the synthesis of AO7 is relatively simple and inexpensive, its potential environmental and health impacts have raised concerns among researchers and policymakers. Therefore, further research is needed to better understand the properties and behavior of AO7 and to develop effective strategies for its management and control.

Synthesis Methods

AO7 can be synthesized by a diazotization reaction between 4-amino-5-methoxy-2-methyl aniline and 2,7-naphthalenedisulfonic acid. The resulting diazonium salt is then coupled with phenylsulfonic acid to produce AO7. The synthesis process is relatively simple and inexpensive, which makes AO7 a popular choice for industrial applications.

Scientific Research Applications

AO7 has been extensively studied for its potential applications in various scientific fields. For example, AO7 can be used as a model compound to study the adsorption and degradation of azo dyes in wastewater treatment. AO7 can also be used as a pH indicator in analytical chemistry and as a staining agent in histology and cytology.

properties

CAS RN

117-44-2

Product Name

2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-

Molecular Formula

C24H21N3O10S3

Molecular Weight

607.6 g/mol

IUPAC Name

4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C24H21N3O10S3/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33)

InChI Key

QEYCCMMMEKIJFH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)O)OC)N

Other CAS RN

117-44-2

synonyms

4-[(4-amino-5-methoxy-o-tolyl)azo]-5-[(phenylsulphonyl)oxy]naphthalene-2,7-disulphonic acid

Origin of Product

United States

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